Product packaging for 2-[(2s)-Pyrrolidin-2-yl]acetamide(Cat. No.:CAS No. 162998-92-7)

2-[(2s)-Pyrrolidin-2-yl]acetamide

Cat. No.: B1652909
CAS No.: 162998-92-7
M. Wt: 128.17
InChI Key: OFMALDSHFYWVKM-YFKPBYRVSA-N
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Description

2-[(2s)-Pyrrolidin-2-yl]acetamide is a chiral pyrrolidine-based acetamide compound of significant interest in medicinal chemistry and neuroscience research. This stereospecific (S)-enantiomer is characterized by a pyrrolidine ring acetamide structure, a core motif found in several bioactive molecules and pharmaceutical agents. The pyrrolidine-2-yl acetamide scaffold is a recognized pharmacophore in the development of central nervous system (CNS)-active compounds . This compound serves as a valuable building block in the design and synthesis of novel molecules for preclinical investigation. Its structure is closely related to that of nootropic agents (cognition enhancers) and compounds studied for their potential anticonvulsant properties . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly how the stereochemistry and acetamide functional group influence binding to neurological targets. Its mechanism of action in research settings is often associated with the modulation of neuronal signaling pathways, making it a compound of interest for studies on learning, memory, and seizure prevention . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B1652909 2-[(2s)-Pyrrolidin-2-yl]acetamide CAS No. 162998-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMALDSHFYWVKM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717575
Record name 2-[(2S)-Pyrrolidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162998-92-7
Record name 2-[(2S)-Pyrrolidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereoselective Pathways for 2 2s Pyrrolidin 2 Yl Acetamide

Strategies for Asymmetric Synthesis of the Pyrrolidine (B122466) Core

The creation of the stereodefined pyrrolidine ring is the critical first step in the synthesis of 2-[(2S)-pyrrolidin-2-yl]acetamide. Various approaches have been developed to achieve high enantiopurity, primarily revolving around chiral pool synthesis, organocatalysis, and metal-catalyzed reactions.

Chiral Pool Derived Approaches Utilizing L-Proline and its Derivatives

L-proline, a naturally occurring amino acid, serves as an inexpensive and readily available chiral building block for the synthesis of a wide array of pyrrolidine derivatives. nih.govnih.govmdpi.com Its inherent (S)-stereochemistry at the C-2 position makes it an ideal starting material for the target molecule. The general strategy involves the protection of the amine and carboxylic acid functionalities, followed by selective modifications.

A common route begins with the protection of the secondary amine of L-proline, often with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The carboxylic acid can then be activated and converted to the desired acetamide (B32628). For instance, coupling of N-protected L-proline with an ammonia (B1221849) source, followed by deprotection, would yield the target compound.

While a direct synthesis of this compound from L-proline is a fundamental approach, specific literature detailing this exact transformation is often embedded within broader studies on pyrrolidine-containing pharmaceuticals. However, analogous syntheses of related pyrrolidine-2-carboxamides are well-documented. For example, the synthesis of N-aryl or N-alkyl pyrrolidine-2-carboxamides from L-proline is a common practice in medicinal chemistry.

Starting MaterialProtection StrategyAmidation ReagentKey IntermediatesReference
L-ProlineN-BocIsobutyl chloroformate, NH3Boc-(S)-prolinamide[Analogous syntheses]
L-ProlineN-CbzDCC, HOBt, NH3Cbz-(S)-prolinamide[Analogous syntheses]

Organocatalytic Asymmetric Synthesis Leading to Pyrrolidine Acetamides

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. nih.govnih.govbeilstein-journals.org Proline and its derivatives are themselves prominent organocatalysts, often used to induce chirality in various transformations. However, the use of organocatalysis to synthesize the pyrrolidine ring of a target like this compound involves different strategies, such as asymmetric Michael additions or [3+2] cycloadditions.

For instance, an organocatalytic Michael addition of a glycine-derived nucleophile to an α,β-unsaturated acceptor could, after a series of transformations including cyclization and reduction, lead to a substituted pyrrolidine. The stereochemistry would be controlled by the chiral organocatalyst. While general methods for the organocatalytic synthesis of substituted pyrrolidines are abundant, specific examples leading directly to this compound are not prominently featured in the reviewed literature. The focus of many studies is on the synthesis of more complex, substituted pyrrolidines that themselves act as organocatalysts. nih.gov

Metal-Catalyzed Asymmetric Reactions for Pyrrolidine Ring Formation

Transition metal-catalyzed reactions offer another efficient avenue for the asymmetric synthesis of the pyrrolidine core. A particularly relevant strategy is the asymmetric hydrogenation of pyrrole (B145914) precursors. rsc.org A suitably substituted pyrrole-2-carboxamide can be hydrogenated using a chiral rhodium catalyst to afford the desired (S)-pyrrolidine acetamide with high enantioselectivity.

The success of this method hinges on the choice of the chiral ligand complexed to the rhodium center. Ligands such as those from the DuPhos or BPE families have shown high efficacy in the asymmetric hydrogenation of various olefinic and aromatic substrates.

Pyrrole PrecursorCatalyst SystemSolventPressure (H2)Enantiomeric Excess (ee)Reference
N-Acetyl-pyrrole-2-carboxamide[Rh(COD)(EtDuPhos)]BF4Methanol (B129727)10 atm>99%[Hypothetical, based on similar hydrogenations]
Methyl pyrrole-2-carboxylate[Rh(COD)2]BF4 / (S,S)-Me-BPEMethanol20 atm98%[Analogous hydrogenations]

Functionalization of the Pyrrolidine Moiety and Acetamide Linkage

Once the chiral pyrrolidine core is established, the subsequent steps involve the formation of the acetamide bond and any further derivatization of the pyrrolidine ring.

Formation of the Acetamide Bond: Coupling Reactions and Conditions

The formation of the amide bond is a fundamental transformation in organic synthesis. In the context of synthesizing this compound from a pyrrolidine-2-carboxylic acid precursor, a variety of coupling reagents can be employed. The choice of reagent often depends on factors such as the scale of the reaction, the desired purity, and the presence of other functional groups.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress racemization and improve efficiency. Other effective reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The reaction typically involves activating the carboxylic acid with the coupling reagent to form a reactive intermediate, which is then attacked by an amine source, in this case, ammonia or an ammonia equivalent, to form the primary amide.

Carboxylic Acid PrecursorCoupling ReagentAdditiveSolventProduct
N-Boc-(S)-prolineEDCHOBtDichloromethaneN-Boc-2-[(2S)-pyrrolidin-2-yl]acetamide
N-Cbz-(S)-prolineDCCDMAPTetrahydrofuranN-Cbz-2-[(2S)-pyrrolidin-2-yl]acetamide
(S)-Pyrrolidine-2-carboxylic acidHBTUDIPEADimethylformamideThis compound

Regioselective and Stereoselective Derivatization of the Pyrrolidine Ring

Further functionalization of the pyrrolidine ring in this compound can lead to a diverse range of analogs with potentially interesting properties. Such derivatizations must be performed with high regioselectivity and, where new stereocenters are formed, high stereoselectivity.

A powerful strategy for the regioselective functionalization of saturated heterocycles is palladium-catalyzed C-H activation. nih.gov In the case of an N-acyl pyrrolidine like this compound, the amide group can act as a directing group, guiding the functionalization to specific C-H bonds, typically at the C-5 position. This allows for the introduction of various substituents, such as aryl or alkyl groups, in a controlled manner.

For instance, the reaction of N-acetylpyrrolidine with an aryl halide in the presence of a palladium catalyst and a suitable ligand can lead to the corresponding 5-aryl-N-acetylpyrrolidine. The inherent chirality at the C-2 position of the starting material can influence the stereochemical outcome of the reaction at the C-5 position, potentially leading to diastereomerically enriched products.

Starting MaterialReaction TypeCatalyst/ReagentPosition of FunctionalizationStereochemical OutcomeReference
N-Acetyl-L-proline derivativePd-catalyzed C-H arylationPd(OAc)2, Ligand, BaseC-5Diastereomeric mixture, ratio depends on conditions nih.gov
N-Boc-pyrrolidineLithiation-borylation-couplings-BuLi, B(OiPr)3, Pd catalystC-5Racemic or diastereoselective depending on subsequent steps[Analogous reactions]

Multi-Step Synthesis Procedures for Complex Analogues

The synthesis of complex analogues of this compound, such as the antiepileptic drug Brivaracetam, often involves multi-step sequences that employ various strategic approaches to construct the chiral pyrrolidone core and introduce the necessary substituents with high stereocontrol. researchgate.net These methods include chiral pool synthesis, asymmetric synthesis, and chemoenzymatic strategies. researchgate.netnih.gov

One common strategy for synthesizing Brivaracetam involves the use of (R)-4-propylpyrrolidin-2-one as a key intermediate. nih.gov A multi-step process to obtain this intermediate starts with a Michael conjugate addition of nitromethane (B149229) to (E)-ethyl-hex-2-enoate, which yields a racemic γ-nitro ester. nih.gov Subsequent reduction of the nitro group leads to the formation of racemic 4-propyl-pyrrolidin-2-one. nih.gov The desired (R)-enantiomer is then isolated through chiral liquid chromatography. nih.gov This enantiopure intermediate is then alkylated with methyl 2-bromobutanoate, followed by amidation to yield Brivaracetam. researchgate.net

Another approach utilizes (R)-epichlorohydrin as a chiral starting material. nih.gov The synthesis begins with the condensation of diphenyl malonate and (R)-epichlorohydrin to form a bicyclic intermediate. nih.gov This is followed by a reaction with ethyl magnesium bromide and cuprous iodide to introduce the propyl group, leading to an advanced intermediate that can be converted to Brivaracetam. nih.govnih.gov

Flow chemistry has also been applied to the multi-step synthesis of related alkaloid natural products, demonstrating a modern approach that can be adapted for such complex molecules. syrris.jp This methodology involves passing starting materials through columns containing immobilized reagents and catalysts, allowing for a continuous and efficient synthetic sequence. syrris.jp

The following table summarizes various synthetic routes towards Brivaracetam, a complex analogue of this compound.

Chemical Transformations and Reactivity Profiling

The pyrrolidine acetamide scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of this scaffold is influenced by the functional groups present, namely the lactam, the amide, and the pyrrolidine ring itself.

Oxidation reactions on the pyrrolidine acetamide scaffold can be used to introduce new functional groups. For instance, the pyrrolidine ring can be oxidized to introduce hydroxyl or keto groups. A common method for the oxidation of hydroxylated proline derivatives, which are structurally related to the pyrrolidine scaffold, is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to convert a secondary alcohol to a ketone. mdpi.com

In other contexts, the oxidation of pyrrole, the aromatic precursor to pyrrolidine, can yield highly functionalized products such as γ-lactams, which are direct precursors to the pyrrolidinone core. utas.edu.au These oxidative processes provide multiple functional handles for further chemical modification. utas.edu.au For example, an alcohol on a pyrrolidine derivative can be oxidized to a carboxylic acid using ruthenium tetroxide, generated in situ. mdpi.com While direct oxidation of the this compound scaffold is not extensively detailed, these examples on related structures indicate the potential for such transformations to create diverse analogues.

Reduction reactions are frequently employed in the synthesis and modification of pyrrolidine acetamide derivatives. A key reduction step in some synthetic routes is the conversion of a nitro group to an amine, which then cyclizes to form the pyrrolidin-2-one ring. nih.gov This is a crucial step in building the core heterocyclic structure from acyclic precursors. nih.gov

The amide and lactam carbonyl groups within the scaffold can also be targeted for reduction. For example, pyrrolidine-2-carboxamide (B126068) can be reduced to pyrrolidin-2-ylmethanamine (B1209507) using strong reducing agents like lithium aluminum hydride (LiAlH₄), a transformation that preserves the stereochemical integrity of the chiral center. mdpi.com This reaction converts the amide into an amine, offering a pathway to a different class of derivatives. Similarly, the lactam carbonyl of the pyrrolidin-2-one ring can be reduced, although this is less common when the goal is to maintain the core structure of drugs like Brivaracetam.

The following table outlines some reduction reactions applicable to the synthesis of pyrrolidine derivatives.

Table 2: Reduction Reactions in the Synthesis of Pyrrolidine Derivatives

Substrate Reagent(s) Product Significance Reference
γ-Nitro ester Diazabicycloundecene (DBU), H₂, Pd/C Racemic 4-propyl-pyrrolidin-2-one Formation of the pyrrolidinone ring nih.gov

Nucleophilic substitution is a fundamental reaction for the elaboration of the this compound scaffold, particularly for introducing the butanamide side chain. These reactions can proceed through different mechanisms, such as Sₙ1 or Sₙ2, which have distinct stereochemical outcomes. youtube.commasterorganicchemistry.com

The Sₙ2 reaction is particularly important in the stereoselective synthesis of these compounds. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center. libretexts.orgmasterorganicchemistry.com This is often referred to as Walden inversion. masterorganicchemistry.com For example, in the synthesis of many nootropic drugs, the nitrogen atom of the (R)-4-propylpyrrolidin-2-one acts as a nucleophile, attacking an electrophilic carbon of a butanoate derivative. researchgate.net If the reaction proceeds via an Sₙ2 pathway at a chiral center on the electrophile, an inversion of configuration at that center would be expected.

Conversely, an Sₙ1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically resulting in a racemic or near-racemic mixture of products (a mixture of retention and inversion). youtube.commasterorganicchemistry.com Therefore, to maintain or control the stereochemistry, Sₙ2 conditions are generally preferred in these syntheses.

The stereochemistry of the starting materials is critical. For instance, the synthesis of Brivaracetam requires the (2S) configuration at the butanamide side chain and the (4R) configuration at the pyrrolidinone ring. nih.gov Starting with enantiomerically pure (R)-4-propylpyrrolidin-2-one and a suitable (S)-configured electrophile (or a prochiral electrophile that reacts to give the S-configuration) is a common strategy to ensure the correct final stereochemistry. The nucleophilic attack by the pyrrolidinone nitrogen does not affect the existing stereocenter at position 4 of the pyrrolidine ring.

Advanced Spectroscopic and Structural Characterization of 2 2s Pyrrolidin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-[(2S)-pyrrolidin-2-yl]acetamide, distinct signals would be expected for the protons on the pyrrolidine (B122466) ring, the acetamide (B32628) side chain, and the amine and amide groups.

Expected ¹H NMR Data: A detailed analysis would provide specific chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrrolidine CH~3.0 - 3.5Multiplet
Pyrrolidine CH₂ (adjacent to N)~2.8 - 3.2Multiplet
Pyrrolidine CH₂~1.5 - 2.0Multiplet
Acetamide CH₂~2.1 - 2.5Multiplet
NH (Pyrrolidine)VariableBroad Singlet
NH₂ (Amide)VariableTwo Broad Singlets

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). This technique is crucial for confirming the carbon framework of the molecule.

Expected ¹³C NMR Data: The spectrum would show a series of singlets, each corresponding to a unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)~170 - 175
CH (Pyrrolidine)~55 - 65
CH₂ (Pyrrolidine, adjacent to N)~45 - 55
CH₂ (Pyrrolidine)~20 - 35
CH₂ (Acetamide)~40 - 50

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and confirming the stereochemistry of the molecule. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. orgsyn.org It would be used to trace the proton-proton connectivities within the pyrrolidine ring and the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. orgsyn.org It provides a clear and unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. orgsyn.org It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

These 2D NMR experiments, when used in combination, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and the (S)-stereochemistry at the chiral center of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Expected IR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amine and Amide)3200 - 3500Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I band)1630 - 1680Stretching
N-H (Amide II band)1550 - 1640Bending

Note: The exact wavenumbers would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. curequest.in It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. ymdb.ca This high accuracy allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula.

Expected HRMS Data: For this compound (C₆H₁₂N₂O), the exact mass can be calculated.

Ion Calculated Exact Mass
[M+H]⁺129.1028
[M+Na]⁺151.0847

Note: The calculated masses are based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be deduced, revealing the molecule's structure.

A critical application of this technique for this compound is the confirmation of its absolute stereochemistry. The "(2S)" designation in the compound's name indicates a specific three-dimensional arrangement of the substituents around the chiral carbon atom at the 2-position of the pyrrolidine ring. X-ray crystallographic analysis of a suitable single crystal would provide unequivocal proof of this (S)-configuration by determining the spatial coordinates of all atoms. This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

Computational and Theoretical Investigations of 2 2s Pyrrolidin 2 Yl Acetamide

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

No molecular electrostatic potential maps for 2-[(2S)-Pyrrolidin-2-yl]acetamide have been published, which would be necessary to predict its electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

An NBO analysis, which provides insight into intramolecular charge transfer and hyperconjugative interactions, has not been reported for this compound.

Prediction of Non-Linear Optical (NLO) Properties

There are no computational predictions regarding the non-linear optical properties, such as polarizability and hyperpolarizability, of this compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules and predicting their electronic absorption spectra. researchgate.netcecam.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum, and oscillator strengths, which are related to the intensity of the absorption bands. youtube.com For a molecule like this compound, which contains a saturated pyrrolidine (B122466) ring and an acetamide (B32628) group, TD-DFT can provide valuable insights into the nature of its electronic transitions.

The electronic structure of amides, both linear and cyclic, has been a subject of theoretical studies. nih.gov The amide functional group possesses n → π* and π → π* electronic transitions. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. Generally, n → π* transitions are lower in energy and have weaker absorption intensities compared to π → π* transitions. numberanalytics.com

In the case of this compound, the chromophore is primarily the acetamide moiety. The pyrrolidine ring, being a saturated aliphatic amine, is not expected to have significant absorption in the near-UV region. nist.gov Therefore, the electronic absorption spectrum is predicted to be dominated by the transitions originating from the amide group.

A typical TD-DFT calculation would first involve the optimization of the ground-state geometry of this compound using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The inclusion of diffuse functions (++) is important for accurately describing the excited states. To simulate the effect of a solvent, a continuum model like the Polarizable Continuum Model (PCM) is often employed.

Following the ground-state optimization, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths for a number of low-lying excited states. The results of such a hypothetical calculation for this compound in the gas phase and in a solvent like methanol (B129727) are presented in the tables below for illustrative purposes. These hypothetical values are based on typical results for similar small amides.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in Gas Phase

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S15.852120.002n → π
S0 → S26.701850.250π → π

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in Methanol (PCM)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S15.952080.003n → π
S0 → S26.821820.280π → π

The data illustrates that the n → π* transition is predicted to occur at a longer wavelength (lower energy) with a significantly smaller oscillator strength compared to the more intense π → π* transition. The presence of a polar solvent like methanol would be expected to cause a blue shift (hypsochromic shift) in the n → π* transition due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding. Conversely, the π → π* transition may experience a slight red or blue shift depending on the relative stabilization of the ground and excited states by the solvent.

By analyzing the molecular orbitals involved in these transitions, as provided by the TD-DFT output, a detailed understanding of the charge redistribution upon electronic excitation can be achieved. scirp.org For this compound, the highest occupied molecular orbital (HOMO) would likely be localized on the non-bonding orbitals of the amide oxygen, while the lowest unoccupied molecular orbital (LUMO) would be the π* orbital of the C=O bond.

It is important to note that the accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set. chemrxiv.org For instance, some functionals may perform better for specific types of electronic transitions, such as charge-transfer excitations. youtube.com Therefore, careful validation against experimental data, when available, is crucial for establishing a reliable computational protocol.

Applications As Chiral Building Blocks and Ligands in Asymmetric Processes

Utilization of 2-[(2S)-Pyrrolidin-2-yl]acetamide as an Enantiopure Building Block

The inherent chirality of This compound , stemming from the stereocenter at the 2-position of the pyrrolidine (B122466) ring, makes it an attractive starting material for the synthesis of more complex chiral molecules. Its enantiopure nature allows for the transfer of chirality to new products, a fundamental strategy in asymmetric synthesis. The presence of two distinct functional groups, the secondary amine within the pyrrolidine ring and the primary amide side chain, provides versatile handles for a variety of chemical transformations.

Researchers have explored the use of this compound as a scaffold to construct novel molecules with potential biological activity or specific catalytic properties. The pyrrolidine ring can be further functionalized, and the acetamide (B32628) group can be hydrolyzed, reduced, or modified to introduce different functionalities, all while retaining the crucial stereochemical information from the original building block.

Design and Synthesis of Pyrrolidine Acetamide-Based Ligands for Catalysis

The development of chiral ligands that can effectively coordinate with metal centers is a cornerstone of asymmetric catalysis. The structure of This compound offers a promising framework for the design of novel bidentate or polydentate ligands.

Ligand Design Principles for Asymmetric Catalysis

Effective chiral ligands for asymmetric catalysis are designed based on several key principles. These include the creation of a well-defined and sterically hindered chiral environment around the metal center, the ability to fine-tune the electronic properties of the catalyst, and the formation of stable metal complexes. The pyrrolidine ring provides a rigid backbone that helps in creating a specific chiral pocket. The nitrogen atom of the pyrrolidine and the nitrogen or oxygen atom of the acetamide side chain can act as donor atoms for metal coordination. By modifying the substituents on the pyrrolidine nitrogen or the amide group, the steric and electronic properties of the resulting ligand can be systematically varied to optimize its performance in a particular catalytic reaction.

Application in Metal-Mediated Asymmetric Transformations

While extensive research on ligands directly derived from This compound is still an emerging area, the broader class of chiral pyrrolidine-based ligands has seen widespread success in a multitude of metal-mediated asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, allylic alkylation, and cyclopropanation reactions. The rationale for exploring ligands from This compound lies in the potential for the amide functionality to engage in secondary interactions, such as hydrogen bonding, with the substrate, thereby enhancing enantioselectivity.

Table 1: Potential Metal-Mediated Asymmetric Transformations for Ligands Derived from this compound

Asymmetric ReactionPotential Metal CatalystPotential for Enantiocontrol
HydrogenationRhodium, Ruthenium, IridiumHigh
Allylic AlkylationPalladium, IridiumHigh
Michael AdditionCopper, NickelModerate to High
Diels-Alder ReactionCopper, Lewis AcidsModerate to High

This table represents potential applications based on the known reactivity of similar chiral pyrrolidine-based ligands.

Use in Organocatalytic Asymmetric Reactions

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral pyrrolidine derivatives, most notably proline and its derivatives, are among the most successful organocatalysts. The secondary amine of the pyrrolidine ring in This compound can participate in enamine or iminium ion catalysis, similar to proline. The acetamide side chain could play a crucial role in modulating the catalyst's activity and selectivity through intramolecular hydrogen bonding or by acting as a steric directing group. This could lead to the development of novel organocatalysts for reactions like aldol (B89426) additions, Mannich reactions, and Michael additions.

Chiral Derivatization Strategies for Analytical Separations

The separation of enantiomers is a critical task in pharmaceutical development and other areas of chemical research. Chiral derivatization, where a chiral molecule is reacted with a chiral reagent to form diastereomers, is a common strategy to facilitate this separation, often by chromatographic methods like HPLC or GC.

Development of Chiral Derivatization Reagents

This compound itself can be utilized as a chiral derivatizing agent. Its primary amide or secondary amine can react with racemic compounds containing suitable functional groups (e.g., carboxylic acids, amines, or alcohols) to form diastereomeric adducts. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques. The efficiency of the separation will depend on the structural differences between the diastereomers, which are influenced by the chiral center of the derivatizing agent. The development of derivatization protocols using this compound could offer a new analytical tool for the resolution of racemic mixtures.

Application in High-Performance Liquid Chromatography (HPLC) for Enantioseparation

The separation of enantiomers, a critical process in the pharmaceutical and chemical industries, is frequently accomplished using High-Performance Liquid Chromatography (HPLC). A key component in this technique is the chiral stationary phase (CSP), which enables the differential interaction with enantiomers, leading to their separation. The compound this compound, a derivative of the amino acid proline, belongs to a class of molecules that are of significant interest as chiral building blocks for the synthesis of novel CSPs.

The inherent chirality of the (2S)-pyrrolidine ring, combined with the hydrogen bonding capabilities of the acetamide group, provides a structural foundation for enantioselective interactions. These interactions, which can include hydrogen bonds, dipole-dipole interactions, and steric repulsion, are the basis for the chiral recognition mechanism that allows CSPs to distinguish between enantiomers.

While specific research detailing the direct application of this compound as a ligand for commercially available CSPs is not extensively documented in readily available literature, the broader class of proline-derived amides has been successfully utilized in the development of effective chiral selectors. These selectors are typically immobilized onto a solid support, such as silica (B1680970) gel, to create the CSP for use in HPLC columns.

Research into proline-derived CSPs has demonstrated their utility in the enantioseparation of a wide array of racemic compounds. For instance, functionalized proline derivatives have shown good performance in the separation of small molecules. canberra.edu.au The general approach involves designing and synthesizing derivatives where the structural and electronic properties are tuned to enhance selectivity for specific classes of analytes.

The performance of these proline-derived CSPs is often evaluated by their ability to separate enantiomers of various drug classes, such as non-steroidal anti-inflammatory drugs (NSAIDs) and β-blockers. The separation efficiency is quantified by chromatographic parameters like the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks.

For example, studies on Pirkle-type chiral stationary phases, which are a class of brush-type CSPs, have shown that modifications to the chiral selector, including the use of amino acid amide derivatives, can significantly impact enantioselectivity. The separation mechanism often involves a combination of π-π interactions, hydrogen bonding, and steric effects. While specific data tables for this compound are not available, the following table illustrates the typical format used to present enantioseparation data for related compounds on a Pirkle-type CSP.

Table 1: Illustrative Enantioseparation Data on a Pirkle-type CSP (Note: This data is representative and not specific to a CSP derived from this compound)

Racemic CompoundMobile PhaseFlow Rate (mL/min)αRs
IbuprofenHexane/Isopropanol/Acetic Acid (90:10:0.1)1.01.252.1
PropranololHexane/Ethanol/Diethylamine (80:20:0.1)1.01.403.5
KetoprofenHexane/Isopropanol/Trifluoroacetic Acid (95:5:0.1)0.81.181.9

The development of new chiral stationary phases is an ongoing area of research. The exploration of proline amides, such as this compound, as chiral building blocks continues to be a promising avenue for creating novel CSPs with enhanced enantioseparation capabilities for a broad spectrum of chiral molecules.

Mechanistic Studies of Molecular Recognition and Interactions

Investigation of Ligand-Target Interactions at the Molecular Level

To visualize and quantify the interaction between a ligand like 2-[(2S)-pyrrolidin-2-yl]acetamide and its biological target, researchers employ powerful computational techniques. These methods provide insights into the specific binding modes and the energetics of these interactions, guiding the design of more potent and selective molecules.

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the this compound scaffold, docking studies have been instrumental in understanding their mechanism of action.

For instance, in the development of inhibitors for enzymes like the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], which is responsible for antibiotic resistance, molecular docking is a key tool. nih.gov Researchers have designed and evaluated various pyrrolidine-containing compounds, using docking to predict how they fit into the enzyme's active site. Similarly, derivatives incorporating the pyrrolidine-2,5-dione moiety, structurally related to this compound, have been docked into the ATP binding pocket of α-topoisomerase II to assess their potential as anticancer agents. nih.gov In the context of neuroinflammation, molecular hybrids containing an acetamide (B32628) functional group have been docked against targets like the High Mobility Group Box 1 (HMGB1) protein to screen for potential inhibitors. nih.gov These simulations provide a rational basis for selecting which compounds to synthesize and test, saving time and resources.

Binding Affinity and Energetic Analysis (e.g., MM/GBSA Calculations)

Beyond just predicting the binding pose, it is critical to estimate the strength of the interaction. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method for calculating the binding free energy of a ligand-protein complex.

In a study on pyrrolidine (B122466) pentamine derivatives targeting AAC(6′)-Ib, a significant correlation was found between the computationally determined binding free energy (ΔG) and the experimentally observed inhibitory activity. nih.gov This demonstrates that energetic analyses can successfully predict the biological potency of compounds based on the this compound scaffold. The lower the calculated binding energy, the tighter the binding, and generally, the more effective the compound is as an inhibitor. This approach allows for the quantitative comparison of different derivatives and helps in prioritizing the most promising candidates for further development.

Elucidation of Structure-Activity Relationships (SAR) based on Molecular Interactions

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This process, informed by molecular interaction studies, reveals which parts of the molecule are essential for binding and activity.

Correlating Structural Modifications of this compound with Binding Profiles

SAR studies on derivatives of this compound have yielded critical insights. For example, in the pursuit of AAC(6′)-Ib inhibitors, it was found that while truncating the pyrrolidine pentamine scaffold leads to a loss of activity, modifications at other positions have varied effects. nih.gov This suggests that the core pyrrolidine ring is essential for maintaining the correct orientation for binding, while peripheral groups can be altered to fine-tune the interaction and improve properties like potency and selectivity.

Similarly, SAR studies on thiosemicarbazones have shown that the presence of electron-withdrawing substituents is crucial for their ability to overcome multidrug resistance in cancer cells. nih.gov While not directly containing the this compound core, these studies highlight the importance of the electronic properties of substituents on a heterocyclic scaffold in determining biological activity. Data from such studies, often deposited in databases like ChEMBL, provides a valuable resource for future drug design efforts. ebi.ac.uk

Impact of Stereochemistry on Molecular Recognition Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. The "(2S)" designation in this compound indicates a specific stereoisomer. It is well-established that for many biologically active compounds, one enantiomer (a non-superimposable mirror image) is significantly more active than the other.

This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a ligand. In the case of the pyrrolidine pentamine inhibitors of AAC(6′)-Ib, modifications to the stereochemistry of the molecule were shown to have a significant effect on their inhibitory properties. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis of any drug candidate based on the this compound scaffold to ensure optimal interaction with the biological target.

Studies on Interactions with Metal Centers and Complexation Mechanisms

The interaction of organic molecules with metal ions is a critical aspect of their biological activity and potential applications. The amide and amine groups present in this compound are potential sites for metal coordination.

Recent research has explored the synthesis and characterization of metal complexes with ligands containing acetamide and other coordinating groups. For instance, a copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was synthesized and characterized, with studies showing it to have a distorted octahedral geometry. nih.gov The formation of such complexes can dramatically alter the electronic properties and reactivity of the organic ligand. frontiersin.orgmdpi.com

Studies on various acetamide derivatives have shown their ability to form stable complexes with a range of metal ions, including copper(II), manganese(II), zinc(II), and others. researchgate.net The formation of these complexes is often driven by the donation of electron pairs from nitrogen and oxygen atoms in the ligand to the vacant orbitals of the metal ion. mdpi.com These interactions can lead to novel biological activities or can be exploited in the design of new catalysts or materials. For example, the chelation of copper by certain thiosemicarbazones has been shown to be essential for their mechanism of action in overcoming drug resistance in cancer. nih.gov While specific studies on the complexation of the parent this compound are not extensively reported in the primary literature, the known coordination chemistry of its functional groups suggests a rich potential for interaction with biologically relevant metal ions.

Coordination Chemistry of Pyrrolidine Acetamide Ligands

The coordination chemistry of pyrrolidine acetamide ligands, particularly This compound , remains a largely underexplored area of research. Extensive searches of scientific literature have not revealed specific studies detailing the coordination behavior of this particular compound with metal ions.

In principle, This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the pyrrolidine ring and the amide group. The lone pair of electrons on the secondary amine within the pyrrolidine ring presents a primary site for Lewis acid-base interaction with a metal center. The amide group offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen. Typically, the carbonyl oxygen is the more likely coordination site due to its greater Lewis basicity compared to the amide nitrogen, whose lone pair is delocalized through resonance.

The stereochemistry of the ligand, specifically the (2s) configuration, could also play a significant role in the geometry of any resulting metal complexes, potentially leading to the formation of chiral coordination compounds. The bidentate nature of the ligand, should both the pyrrolidine nitrogen and the carbonyl oxygen coordinate to the same metal center, would result in the formation of a five-membered chelate ring. The stability of such a ring would be influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the medium.

While no experimental data for This compound is available, studies on related simple amino amides suggest that they can act as bidentate or monodentate ligands. The mode of coordination is often dependent on the specific metal ion and the reaction conditions. For instance, with hard metal ions, coordination through the carbonyl oxygen is generally favored, while softer metal ions might show a preference for the softer nitrogen donor.

Formation and Characterization of Metal Complexes

As of the current date, there are no published research articles detailing the synthesis, formation, or characterization of metal complexes specifically with This compound . Consequently, no experimental data, such as spectroscopic analyses (IR, NMR, UV-Vis), magnetic susceptibility measurements, or single-crystal X-ray diffraction data, is available for any metal complexes of this ligand.

The characterization of such complexes would be crucial to understanding their structure and bonding. Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the ligand. A shift in the C=O stretching frequency of the amide group to a lower wavenumber upon complexation would provide strong evidence for the involvement of the carbonyl oxygen in coordination. Similarly, changes in the N-H stretching and bending vibrations of the pyrrolidine ring could indicate the participation of the pyrrolidine nitrogen in metal binding.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon addition of a metal ion would confirm the binding event and could help elucidate the coordination geometry.

To provide a hypothetical illustration of the kind of data that would be expected from such studies, the following interactive table presents potential IR spectral data for a hypothetical metal complex of This compound .

Functional GroupLigand ν (cm⁻¹)Complex ν (cm⁻¹)Δν (cm⁻¹)
N-H (Pyrrolidine)~3350~3300-50
C=O (Amide I)~1680~1640-40
N-H (Amide II)~1620~1630+10

Note: This table is purely illustrative and is not based on experimental data.

Without dedicated research into the coordination behavior of This compound , the formation and characterization of its metal complexes remain a matter of speculation based on the principles of coordination chemistry and the behavior of structurally related ligands.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2S)-pyrrolidin-2-yl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with activated acetamide precursors under controlled conditions. Key steps include temperature regulation (e.g., maintaining 60–80°C for amide bond formation) and pH adjustment to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure product. Characterization using 1H^1H-NMR and ESI-HRMS ensures structural confirmation, as demonstrated in studies of analogous pyrrolidine acetamides .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry and functional groups, while mass spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with chiral columns can assess enantiomeric purity. For thermal stability, differential scanning calorimetry (DSC) determines melting points (e.g., 151–152.5°C as reported in SDS data) .

Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Ensure local exhaust ventilation to prevent inhalation of aerosols. Spill management requires non-sparking tools for solid collection and disposal in approved containers. Refer to SDS guidelines for first-aid measures, such as 15-minute eye rinsing with water .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts) when characterizing structurally similar pyrrolidine acetamide derivatives?

  • Methodological Answer : Contradictions in 1H^1H-NMR shifts (e.g., variations in pyrrolidine ring proton signals) may arise from solvent effects or conformational flexibility. Validate assignments using 2D NMR (COSY, HSQC) or computational modeling (DFT calculations). Cross-referencing with crystallographic data (if available) resolves ambiguities, as seen in studies of pyridine-thiadiazole analogs .

Q. What strategies can be employed to evaluate the enzymatic inhibition mechanisms of pyrrolidine acetamide derivatives, considering potential off-target effects?

  • Methodological Answer : Design competitive inhibition assays using purified enzymes (e.g., N-acetyl glucosaminidase) and monitor activity via fluorogenic substrates. Include positive controls (e.g., known inhibitors) and negative controls (DMSO-only). Kinetic analysis (Lineweaver-Burk plots) distinguishes competitive vs. non-competitive binding. Off-target screening using protein microarrays mitigates false positives .

Q. How can researchers resolve contradictory reports on the thermal stability of pyrrolidine-based acetamides under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to assess decomposition pathways. Compare results with differential thermal analysis (DTA) to identify phase transitions. For compounds with conflicting melting points, replicate experiments using standardized heating rates and sample preparation protocols .

Q. What experimental approaches are recommended to address the lack of toxicological and ecological data for this compound?

  • Methodological Answer : Conduct acute toxicity studies in vitro using HepG2 or HEK293 cell lines, measuring IC50_{50} values via MTT assays. For environmental impact, use OECD-approved biodegradation tests (e.g., Modified Sturm Test) and assess bioaccumulation potential via octanol-water partition coefficients (log PP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.